molecular formula C15H12O2 B022705 2'-Hydroxychalcone CAS No. 888-12-0

2'-Hydroxychalcone

Cat. No. B022705
CAS RN: 888-12-0
M. Wt: 224.25 g/mol
InChI Key: AETKQQBRKSELEL-ZHACJKMWSA-N
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Description

2’-Hydroxychalcone is an aromatic ketone that forms the central core of many important biological compounds . It has a molecular formula of C15H12O2 and an average mass of 224.255 Da . It is a natural flavonoid and is considered a potent antioxidant .


Synthesis Analysis

2’-Hydroxychalcones are synthesized from 2’-hydroxydihydrochalcones as common intermediates, depending on oxidants and additives, via discriminate oxidative cyclization sequences involving dehydrogenation . The synthesis of 2’-hydroxychalcones bearing diverse substituents on rings A and B has been presented in various studies .


Molecular Structure Analysis

The chalcone core is composed of two aromatic rings (A and B) with different substituents. The structure of 2’-Hydroxychalcone is composed of two phenyl rings and one oxacycle .


Chemical Reactions Analysis

2’-Hydroxychalcones have been conventionally used as main precursors in flavonoid synthesis. They are reactive and unmanageable in some cases due to their reactive α,β-unsaturated carbonyl and enol ether moieties .


Physical And Chemical Properties Analysis

2’-Hydroxychalcone has a density of 1.2±0.1 g/cm3, a boiling point of 396.3±34.0 °C at 760 mmHg, and a flash point of 169.3±18.3 °C .

Scientific Research Applications

  • Inhibition of Inflammatory Responses : It has been found that 2'-hydroxychalcone derivatives inhibit the production of nitric oxide and tumor necrosis factor-alpha by blocking NF-kappaB and AP-1 activations in response to lipopolysaccharides ((Ban et al., 2004)).

  • Synthesis of Heterocyclic Compounds : These compounds serve as intermediates in synthesizing various heterocyclic compounds like flavanones, flavanonols, flavones, and flavonols, which are significant in drug discovery and material synthesis ((Zamri et al., 2016)).

  • Hybrid Flavonoid Synthesis : 2-hydroxychalcone is used in synthesizing hybrid flavonoids under visible light, achieving moderate enantioselectivities ((Gao et al., 2019)).

  • Photoisomerization Studies : The isomerization of this compound helps in studying the effect of intramolecular hydrogen bonding on carbon-carbon double bond photoisomerization ((Norikane et al., 2000)).

  • Cancer Research : Derivatives of this compound inhibit the growth of A549 lung cancer cells and induce autophagy ((Wang et al., 2014)).

  • Pharmacological Properties : These derivatives are important for their pharmacological properties and in the biosynthesis of flavanones ((George et al., 2019)).

  • Gastric Ulcer Prevention and Healing : 2',4'-dihydroxychalcone is effective in preventing gastric ulcer formation and enhancing the healing of gastric ulcers in rats ((Yamamoto et al., 1992)).

  • Solar Cell Applications : this compound derivatives are used as ligands for borondifluoride coordination in bulk heterojunction solar cells, resulting in strong absorption ((Chambon et al., 2013)).

  • Apoptosis Induction in Cancer Cells : Treatment with this compound in HepG2 cells leads to apoptosis and inhibits cell proliferation ((Echeverria et al., 2009)).

  • Antioxidant Properties : 2′-Hydroxychalcones have antioxidant properties, with hydrogen atom transfer and sequential-proton-loss-electron transfer mechanisms being significant in different environments ((Xue et al., 2013)).

  • Femtosecond Spectroscopy : The ultrafast dynamics of 2′-hydroxychalcone, including internal conversions, proton transfer, and internal rotation, are studied using femtosecond spectroscopy ((Yokoyama et al., 2016)).

  • Antifungal Activity : this compound loaded in nanoemulsion shows antifungal activity against Paracoccidioides spp., with high selectivity and no toxicity in zebrafish models ((Medina-Alarcón et al., 2020)).

  • Rapid Synthesis Methods : Using protic ionic liquids and microwave irradiation, 2'-Hydroxychalcones can be synthesized and converted to flavanones, reducing reaction times significantly ((Thornton et al., 2012)).

  • Catalysis : The addition of ZrO2 montmorillonite catalyst enhances the effectiveness of hydroxychalcone synthesis, yielding better results with microwave-assisted methods ((Pambudi et al., 2019)).

  • Mass Spectrometry Analysis : FAPA mass spectrometry is a suitable method for the fast and easy analysis of compounds like this compound ((Smoluch et al., 2014)).

Mechanism of Action

Target of Action

2’-Hydroxychalcone is a potent antioxidant and has been found to inhibit the activation of NF-κB . It also targets lipoxygenase (LOX), an enzyme involved in the metabolism of arachidonic acid . Furthermore, it has shown the ability to inhibit COX-1 and COX-2 enzymes .

Mode of Action

2’-Hydroxychalcone interacts with its targets primarily through hydrogen bonding . For instance, in the case of LOX, the hydroxyl and carbonyl groups of the aromatic ring A of 2’-Hydroxychalcone orient towards Asp768 and Asn128, respectively . This interaction inhibits the activity of LOX, leading to a decrease in the production of leukotrienes, which are inflammatory mediators .

Biochemical Pathways

The primary biochemical pathway affected by 2’-Hydroxychalcone is the NF-κB signaling pathway . By inhibiting the activation of NF-κB, 2’-Hydroxychalcone can reduce inflammation and promote apoptosis . Additionally, it affects the arachidonic acid metabolism pathway by inhibiting LOX .

Result of Action

2’-Hydroxychalcone has been shown to induce apoptosis in cancer cells . It also inhibits cell proliferation, migration, and invasion . In addition, it can suppress tumor growth and metastasis in vivo . These effects are likely due to its inhibition of the NF-κB signaling pathway and its antioxidant activity .

Action Environment

The action of 2’-Hydroxychalcone can be influenced by various environmental factors. For instance, the presence of a chlorine atom in 2’-Hydroxychalcone improves its pharmacological potential

Safety and Hazards

2’-Hydroxychalcone is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

2’-Hydroxychalcone has been evaluated for its anti-dermatophytic and anti-biofilm activity . The goal of future studies is to generalize and systematize literature data for the development of new approaches in the synthesis of new derivatives of 2’-hydroxychalcones with a diverse set of functional groups as promising biologically active compounds .

Biochemical Analysis

Biochemical Properties

2’-Hydroxychalcone interacts with various enzymes and proteins, contributing to its diverse biochemical roles. It has been found to have a moderate to potential ability to reduce blood sugar . It also exhibits inhibitory effects against COX-1 and COX-2 enzymes . Furthermore, it has been shown to inhibit soybean lipoxygenase (LOX), a key enzyme involved in lipid oxidation .

Cellular Effects

2’-Hydroxychalcone has significant effects on various types of cells and cellular processes. It has been shown to induce cytotoxicity via oxidative stress in lipid-loaded HepG2 cells . It increases the oxygen consumption rate, ATP production, mitochondrial membrane potential, and reactive oxygen species (ROS) production, leading to apoptosis, inflammation, and cellular dysfunctions . In breast cancer cells, it inhibits cell proliferation, migration, and invasion .

Molecular Mechanism

At the molecular level, 2’-Hydroxychalcone exerts its effects through various mechanisms. It inhibits the NF-κB signaling pathway, leading to an excessive intracellular accumulation of reactive oxygen species, induction of endoplasmic reticulum stress, and activation of JNK/MAPK . This results in elevated autophagic levels and induced apoptosis in breast cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’-Hydroxychalcone change over time. For instance, it has been observed that 2’-Hydroxychalcone can cause damage to hepatocytes at a concentration of ≥ 20µM . This toxicity may be related to excess ROS production and inadequate SOD1 expression .

Dosage Effects in Animal Models

The effects of 2’-Hydroxychalcone vary with different dosages in animal models. For instance, it has been found that 2’-Hydroxychalcone shows significant cytotoxicity against breast cancer cell lines MCF-7 and CMT-1211 . It can inhibit breast cancer cell proliferation, migration, and invasion in vitro and suppress tumor growth and metastasis in vivo .

Metabolic Pathways

2’-Hydroxychalcone is involved in various metabolic pathways. It is a crucial precursor for flavonoids and isoflavonoids, commonly found in vegetables, fruits, teas, and spices . It is also involved in the inhibition of the NF-κB signaling pathway .

Subcellular Localization

It has been observed that chalcone isomerase (CHI), an enzyme involved in the biosynthesis of flavonoids like 2’-Hydroxychalcone, is primarily observed in the cytoplasm, cell wall, and nucleus

properties

IUPAC Name

(E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one
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InChI

InChI=1S/C15H12O2/c16-14-9-5-4-8-13(14)15(17)11-10-12-6-2-1-3-7-12/h1-11,16H/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AETKQQBRKSELEL-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID001313416
Record name trans-2′-Hydroxychalcone
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Molecular Weight

224.25 g/mol
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CAS RN

888-12-0, 1214-47-7
Record name trans-2′-Hydroxychalcone
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Record name 2'-Hydroxychalcone
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Record name 2-Propen-1-one, 1-(2-hydroxyphenyl)-3-phenyl-
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Synthesis routes and methods

Procedure details

A solution of 4′-methoxybenzyloxychalcone (13) (300 mg, 0.489 mmol) in aqueous HCl (2 M, 16 mL) and ethanol (66 mL) was heated at reflux for 1 h. The mixture was cooled to room temperature, and evaporated in vacuo to approximately half the volume. The resultant suspension was filtered to afford the crude deprotected chalcone (14) as a dark yellow solid. The deprotected chalcone was dissolved in 1,4-dioxane (4.8 mL), ethanol (6 mL) and NaOH (5.4% w/v, 1.9 mL) and the resultant solution was cooled in an ice bath and H2O2 (30%, 0.3 mL) was added. The solution was stirred at 0° C. for 2 h, and subsequently at room temperature overnight. The solution was then acidified with 2 M HCl and the precipitate that formed was filtered, and then recrystallised from THF/petroleum spirits to afford the flavonol (15) as a yellow solid (136 mg, 55%), m.p. 229-230° C. Anal. Calcd. for C31H25NO6: C, 73.36; H, 4.96; N, 2.76. Found: C, 73.38; H, 4.98; N, 2.68%. 1H NMR (399.7 MHz, d6-DMSO) δ 2.09 (s, 3H, CH3); 5.21, 5.24 (2 s, 2×2H, 2×CH2); 7.26 (d, 1H, J5′,6′ 8.8 Hz, H5′); 7.33-7.52 (m, 11H, 2×Ph); 7.71 (d, 1H, J7,8 9.2 Hz, H8); 7.84-7.92 (m, 3H, H2′,6′,7); 8.40 (d, 1H, J5,7 2.4 Hz, H5); 9.48 (br s, 1H, OH); 10.27 (s, 1H, NH). 13C NMR (100.5 MHz, d6-DMSO) δ 24.03 (1C, CH3); 69.91, 70.43, 112.65, 112.69, 113.79, 118.89, 121.38, 121.91, 124.06, 125.32, 135.91, 136.88, 137.08, 138.14, 145.14, 147.77, 149.77, 150.42 (18C, Ar); 168.59, 172.47 (2C, 2×C═O).
Name
4′-methoxybenzyloxychalcone
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
66 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: 2'-Hydroxychalcone exerts its effects through multiple mechanisms, primarily targeting inflammatory pathways.

    ANone: this compound is a flavonoid belonging to the chalcone class.

      ANone: While specific details on material compatibility are limited in the provided research, this compound's stability has been investigated in the context of its formulation and analytical methods:

          ANone: Computational chemistry plays a significant role in understanding the properties and reactivity of this compound:

            ANone: The structure of this compound significantly influences its biological activity.

              ANone: While limited information is available on the stability of this compound under various conditions, research highlights promising formulation strategies:

              • Nanoemulsions: Encapsulating this compound in nanoemulsions enhances its antifungal activity against Paracoccidioides spp. [] This approach improves the compound's solubility, stability, and bioavailability. []

              ANone: The provided research does not offer detailed information on the ADME (absorption, distribution, metabolism, excretion) properties or in vivo activity and efficacy of this compound. Further investigation is needed to establish its PK/PD profile.

              ANone: Research highlights the promising in vitro and in vivo activities of this compound and its derivatives:

                ANone: The provided research does not contain information about resistance or cross-resistance mechanisms associated with this compound. This aspect requires further investigation.

                ANone: While the research primarily focuses on the therapeutic potential of this compound, some insights into its safety profile are available:

                  • Nanoemulsions: Loading this compound into nanoemulsions significantly enhances its antifungal activity against Paracoccidioides spp., highlighting the potential of this approach for targeted delivery and improved therapeutic efficacy. []

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